molecular formula C10H10FN5O3 B12980283 (2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol

(2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol

Cat. No.: B12980283
M. Wt: 267.22 g/mol
InChI Key: NAWIFPQLACUTSO-JGLTXZTHSA-N
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Description

(2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is a synthetic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the addition of the fluoromethylene group. Common reagents used in these steps may include protecting groups, nucleophiles, and fluorinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions at the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs and their behavior in various chemical reactions.

Biology

In biology, this compound may be investigated for its interactions with enzymes and nucleic acids. Its structural similarity to natural nucleosides allows it to be used in studies of DNA and RNA synthesis and repair.

Medicine

In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal DNA or RNA synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Acyclovir: An antiviral drug used to treat herpes infections.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A chemotherapy agent used to treat various cancers.

Uniqueness

What sets (2R,3R,4R,Z)-2-(6-Amino-9H-purin-9-yl)-5-(fluoromethylene)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the fluoromethylene group and the stereochemistry of the tetrahydrofuran ring. These unique aspects may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.

Properties

Molecular Formula

C10H10FN5O3

Molecular Weight

267.22 g/mol

IUPAC Name

(2R,3R,4R,5Z)-2-(6-aminopurin-9-yl)-5-(fluoromethylidene)oxolane-3,4-diol

InChI

InChI=1S/C10H10FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7+,10+/m0/s1

InChI Key

NAWIFPQLACUTSO-JGLTXZTHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](/C(=C/F)/O3)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CF)O3)O)O)N

Origin of Product

United States

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